4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione 4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913594
InChI: InChI=1S/C11H17ClN2O3/c12-4-1-5-14-8-9(15)13-11(10(14)16)2-6-17-7-3-11/h1-8H2,(H,13,15)
SMILES:
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72 g/mol

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

CAS No.:

Cat. No.: VC15913594

Molecular Formula: C11H17ClN2O3

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione -

Specification

Molecular Formula C11H17ClN2O3
Molecular Weight 260.72 g/mol
IUPAC Name 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
Standard InChI InChI=1S/C11H17ClN2O3/c12-4-1-5-14-8-9(15)13-11(10(14)16)2-6-17-7-3-11/h1-8H2,(H,13,15)
Standard InChI Key CCPQZIMXRIHGJM-UHFFFAOYSA-N
Canonical SMILES C1COCCC12C(=O)N(CC(=O)N2)CCCCl

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Architecture

The compound’s name derives from its spiro[5.5]undecane backbone, a bicyclic system where two six-membered rings share a single atom (spiro junction). The first ring is a 1,4-diazaspiro system containing two nitrogen atoms, while the second incorporates an oxygen atom (9-oxa) . The numbering begins at the spiro carbon, with the 2,5-dione groups indicating ketone functionalities at positions 2 and 5 of the diazaspiro ring.

Key Structural Features:

  • Spiro Junction: Connects the 1,4-diaza and 9-oxa rings, enforcing a rigid three-dimensional geometry.

  • Chloropropyl Substituent: A 3-chloropropyl group (–CH2_2CH2_2CH2_2Cl) attached to the diazaspiro nitrogen at position 4 .

  • Dione Groups: Two ketone moieties at positions 2 and 5, contributing to electrophilic reactivity.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, analogous spirocyclic systems provide insights. For example:

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione (CID 24695276) exhibits a molecular ion peak at m/z 182.22 in mass spectrometry .

  • Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate (CID 105511881) has a computed InChIKey of UQIKZILLESSZDT-UHFFFAOYSA-N, reflecting its stereoelectronic profile .

Synthesis and Chemical Reactivity

Synthetic Pathways

  • Cyclocondensation: Reaction of diamines with ketones or esters to form spiro rings .

  • Side-Chain Functionalization: Post-synthetic modification, such as alkylation with 1-chloro-3-iodopropane to introduce the chloropropyl group .

Hypothetical Synthesis Route:

  • Formation of Spiro Core: React 1,4-diaminocyclohexane with a diketone precursor under acidic conditions.

  • Chloropropyl Introduction: Treat the spiro intermediate with 3-chloropropyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Oxidation: Convert secondary alcohols to ketones using Jones reagent or PCC .

Reactivity and Stability

  • Nucleophilic Sites: The diazaspiro nitrogen and carbonyl groups may participate in hydrogen bonding or serve as ligands in metal complexes.

  • Chloropropyl Group: Susceptible to nucleophilic substitution (SN_\text{N}2) or elimination reactions under basic conditions .

  • Oxidative Stability: The dione groups are prone to reduction, potentially forming diols or secondary alcohols .

CompoundTargetIC50_{50}Reference
1-Oxa-4,9-diazaspiro derivativesEH0.8 nM
2,8-Diazaspiro[4.5]decane ureasEH>10 μM

Industrial and Material Science Applications

Spirocyclic compounds are valued in polymer stabilization. For instance, 3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione (CAS 118832-72-7) acts as a light stabilizer in plastics . The chloropropyl group in 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione could facilitate cross-linking in polyurethane foams or epoxy resins.

Research Gaps and Future Directions

The absence of peer-reviewed studies on 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione underscores the need for:

  • Synthetic Optimization: Developing scalable routes with high yields.

  • Biological Screening: Evaluating sEH inhibition, cytotoxicity, and pharmacokinetics.

  • Computational Modeling: Predicting binding affinities using molecular docking against targets like sEH or proteases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator